molecular formula C12H14BrNO2 B13550016 4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13550016
M. Wt: 284.15 g/mol
InChI Key: BSJIHYDJRYAZCB-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C12H14BrN
  • Molecular Weight : 252.15 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : The reaction of 4-bromobenzaldehyde with methylamine leads to the formation of an intermediate that can cyclize to form the pyrrolidine structure.
  • Carboxylation : The introduction of the carboxylic acid group can be achieved through various methods, including the use of carbon dioxide in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The bromophenyl group enhances its lipophilicity, potentially improving membrane permeability and binding affinity.

Pharmacological Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant pharmacological activities:

  • Anticancer Activity : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation by targeting topoisomerase II enzymes, which are crucial for DNA replication and repair .
  • Analgesic Effects : Some derivatives have shown promise in pain relief, suggesting potential applications in pain management therapies .

Study on Anticancer Properties

A study evaluated the anticancer effects of modified derivatives based on the structure of this compound. The results indicated that these compounds effectively arrested the cell cycle in cancer cell lines, leading to apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity .

Analgesic Activity Assessment

Another investigation focused on the analgesic properties of related compounds. The findings suggested that these compounds could serve as non-opioid analgesics, providing pain relief without the side effects associated with traditional opioid medications .

Data Summary

Biological ActivityMechanismReference
AnticancerTopoisomerase II inhibition
AnalgesicNon-opioid pain relief

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14BrNO2/c1-14-6-10(11(7-14)12(15)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7H2,1H3,(H,15,16)

InChI Key

BSJIHYDJRYAZCB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

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